molecular formula C23H26O3 B11154341 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one

7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one

Cat. No.: B11154341
M. Wt: 350.4 g/mol
InChI Key: BPKWYKADCBCGQP-UHFFFAOYSA-N
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Description

7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one is a synthetic coumarin derivative characterized by three distinct substituents:

  • Ethoxy group (-OCH₂CH₃) at position 7.
  • Hexyl chain (-C₆H₁₃) at position 6.
  • Phenyl group (-C₆H₅) at position 4.

The coumarin core (chromen-2-one) is a bicyclic structure comprising a benzene ring fused to a pyrone moiety. The substituents significantly influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

7-ethoxy-6-hexyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H26O3/c1-3-5-6-8-13-18-14-20-19(17-11-9-7-10-12-17)15-23(24)26-22(20)16-21(18)25-4-2/h7,9-12,14-16H,3-6,8,13H2,1-2H3

InChI Key

BPKWYKADCBCGQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic conditions, followed by alkylation and etherification reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed mechanistic studies are essential to fully understand how this compound exerts its effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one and related coumarin derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Pharmacological Activity (Inferred) Key References
This compound 7-OCH₂CH₃, 6-C₆H₁₃, 4-C₆H₅ ~353.4 (estimated) Not explicitly reported N/A
7-Hydroxy-4-phenylchromen-2-one 7-OH, 4-C₆H₅ ~238.2 Anti-inflammatory, antimicrobial
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one 5,7-OH, 2-(4-OCH₃-C₆H₄) 284.268 Antioxidant potential
6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one 6-C₂H₅, 7-OH, 2-CH₃, 3-O-C₆H₅ 296.32 Unspecified
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 6-Cl, 7-O-(epoxide), 4-C₆H₅ 344.7 (C₁₈H₁₃ClO₄) Likely altered reactivity

Key Observations:

Substituent Effects on Lipophilicity: The hexyl chain in the target compound increases lipophilicity compared to shorter alkyl groups (e.g., ethyl in ), which may enhance membrane permeability but reduce aqueous solubility. Ethoxy vs.

Electronic and Steric Influences: The phenyl group at position 4 introduces steric bulk, possibly hindering binding to flat active sites compared to smaller substituents (e.g., methoxy in ).

Pharmacological Implications: Derivatives with hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one ) are associated with antioxidant activity due to radical-scavenging capabilities. The absence of hydroxyl groups in the target compound suggests a different mechanism of action, possibly favoring non-polar interactions (e.g., enzyme inhibition via hydrophobic pockets).

Biological Activity

7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features an ethoxy group at the seventh position, a hexyl group at the sixth position, and a phenyl group at the fourth position of the chromenone structure. The synthesis typically employs the Pechmann condensation reaction , where phenolic derivatives react with β-ketoesters in the presence of a Lewis acid catalyst under reflux conditions. This method allows for the formation of various substituted coumarins based on reaction conditions and reagents used.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

2. Anticancer Effects

Research indicates that this compound possesses promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including colon (HCT116) and lung (A549) cancer cells. The compound's cytotoxicity was evaluated through IC50 values, demonstrating its potential as a chemotherapeutic agent .

Cell LineIC50 Value (µM)Mechanism of Action
HCT11612.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation

3. Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, thereby protecting cells from oxidative stress-related damage.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Case Studies

Several studies have focused on the biological evaluation of coumarin derivatives similar to this compound:

  • Cytotoxicity Study : A study evaluated a series of coumarin derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity, with compounds closely related to this compound showing enhanced cytotoxicity compared to simpler structures .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of various coumarins against resistant bacterial strains. The findings revealed that compounds with similar structural features exhibited potent antibacterial activity, suggesting a common mechanism among these derivatives .

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